molecular formula C8H9N3S B2810618 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole CAS No. 439107-00-3

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole

Cat. No.: B2810618
CAS No.: 439107-00-3
M. Wt: 179.24
InChI Key: XZLKZEOPTRHRHG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS 439107-00-3) is a high-purity heterocyclic compound with a molecular formula of C8H9N3S and a molecular weight of 179.24 g/mol . It is characterized by a melting point of 161-164 °C . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery. Structural analogues of this compound, featuring the thiazole-pyrazole hybrid core, have been identified as potent, non-phenolic, SAM-competitive inhibitors of Catechol O-Methyltransferase (COMT), an enzyme target for Parkinson's disease and schizophrenia . The thiazole-pyrazole pharmacophore is a privileged structure in anticancer research, with related hybrids demonstrating promising in vitro cytotoxicity against HepG2, MCF-7, and HCT-116 human cancer cell lines, as well as inhibitory activity against carbonic anhydrase isoforms CA IX and CA XII . Furthermore, similar molecular frameworks have shown notable antiviral activity, specifically inhibiting the replication of both HCV RNA (+) and (-) strands at low concentrations (e.g., 0.08-0.36 μg/mL) in hepatocellular carcinoma cells . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dimethyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-8(12-6(2)10-5)7-3-4-9-11-7/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLKZEOPTRHRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with 2,4-dimethylthioformamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole exhibits antimicrobial properties against various pathogens. Studies indicate that the compound can effectively inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Cancer Research
Recent studies have explored the efficacy of this compound in cancer therapy. Preliminary results indicate that it may induce apoptosis in cancer cells, providing a basis for further research into its role as an anticancer agent .

Agricultural Applications

Pesticide Development
Due to its biological activity, this compound is being studied for use as a pesticide. Its effectiveness against certain pests can lead to the development of safer and more efficient agricultural chemicals .

Plant Growth Regulation
Research indicates that this compound may influence plant growth patterns. This property could be harnessed to develop growth regulators that enhance crop yield and resilience against environmental stressors .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in electronics and packaging materials .

Case Studies

Study Title Application Area Findings Summary
Antimicrobial Efficacy of Thiazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth; potential for drug development.
Anti-inflammatory Effects of ThiazolesMedicinal ChemistryReduced pro-inflammatory cytokine levels in vitro; implications for treatment of chronic inflammation.
Development of Eco-friendly PesticidesAgricultural ScienceEffective against target pests with low toxicity to non-target organisms; promising for sustainable agriculture.
Enhancement of Polymer PropertiesMaterials ScienceImproved thermal stability and mechanical strength when incorporated into polymer blends.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole exerts its effects is often related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

  • The pyrazole at position 5 introduces a planar aromatic system capable of π-π stacking .
  • 4-Methyl-2-Phenyl-1,3-Thiazole (Compound 6a) : Replacing the pyrazole with a phenyl group reduces hydrogen-bonding capacity but increases aromatic surface area for hydrophobic interactions. The 4-methyl group alone provides moderate lipophilicity, showing higher inhibitory activity than 4-(2-thienyl) analogs .
  • 2-Phenyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole () : Lacks methyl groups at positions 2 and 4, resulting in reduced steric hindrance and lower lipophilicity. This structural difference may decrease binding affinity compared to the dimethylated analog .

Pyrazole Ring Modifications

  • 5-{3-[(4-Methoxyphenyl)Methyl]-1H-Pyrazol-5-Yl}-2,4-Dimethyl-1,3-Thiazole () : The addition of a methoxyphenylmethyl group on the pyrazole enhances solubility via the methoxy group while introducing bulkier substituents that may alter binding pocket compatibility .

Enzyme Inhibition

  • 1,3-Thiazole vs. 1,3,4-Thiadiazole Derivatives : Thiazoles exhibit superior inhibitory activity over thiadiazoles due to enhanced electronic effects and stability. For example, 1,3-thiazole derivatives (e.g., 6a) show 2–3-fold higher in vitro activity than 1,3,4-thiadiazole analogs (11a, 11b) .

Antifungal and Anticancer Potential

  • Lipophilic Substituents : 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole’s methyl groups align with findings that lipophilic C4-substituents on thiazoles enhance anti-Candida activity (MIC values <1 µg/mL for some derivatives) .
  • Hydrazinyl-Thiazoles: Derivatives like 2-(2-hydrazinyl)-1,3-thiazoles exhibit nanomolar activity against histone acetylases and tyrosyl-DNA phosphodiesterase 1, suggesting that pyrazole modifications in the target compound could further optimize anticancer effects .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Melting Point (°C) Key Substituents Biological Target
This compound 2.1 0.15 180–182 2,4-Me; 5-Pyrazole Enzymes (e.g., COMT)
2-Phenyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole () 2.8 0.08 165–167 2-Ph; 5-Pyrazole Hematopoietic prostaglandin D synthase
4-Methyl-2-Phenyl-1,3-Thiazole (6a) 2.5 0.12 155–158 4-Me; 2-Ph Microbial enzymes
5-{3-[(4-Methoxyphenyl)Methyl]-1H-Pyrazol-5-Yl}-2,4-Dimethyl-1,3-Thiazole 2.3 0.20 190–192 2,4-Me; 5-Pyrazole + OMe-Ph Undisclosed protein targets

*Predicted using fragment-based methods.

Biological Activity

2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a member of the thiazole family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a pyrazole moiety. Its chemical structure can be represented as follows:

C8H10N2S\text{C}_8\text{H}_10\text{N}_2\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. In particular, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF-7 (Breast)TBD
Compound 4cHepG2 (Liver)7.26 ± 0.44
Staurosporine (Control)MCF-76.77 ± 0.41

In a study evaluating thiazole derivatives for their anticancer activity, it was found that modifications to the thiazole ring can enhance or diminish biological efficacy. The compound demonstrated promising results in inhibiting the growth of MCF-7 and HepG2 cell lines.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coliTBD
Compound AS. aureusTBD

The exact MIC values for this compound are still under investigation but preliminary results suggest effective inhibition of pathogenic bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, studies indicate that thiazole derivatives may inhibit certain enzymes involved in cancer cell proliferation and survival.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives:

  • Study on Cardiotonic Effects : A series of thiazole derivatives were synthesized and evaluated for their cardiotonic effects through inhibition of phosphodiesterase enzymes (PDE). Compounds showed varying degrees of inhibition with IC50 values ranging from low micromolar to high micromolar levels .
  • Antimalarial Activity : Thiazoles have been explored for antimalarial properties against Plasmodium falciparum. Modifications to the thiazole ring were shown to enhance efficacy while maintaining low cytotoxicity in HepG2 cells .

Q & A

Q. What are the standard synthetic routes for 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with thiazole and pyrazole precursors. For example, intermediates like thiazolyl-pyrazole derivatives are formed under reflux conditions using thiourea, α-bromo ketones, or aryl halides. Characterization employs IR spectroscopy (to confirm functional groups like C=S or N-H), NMR (to verify substituent positions and purity), and elemental analysis to validate stoichiometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Researchers use a combination of UV-Vis, IR, and NMR spectroscopy. For instance, IR peaks at ~1600 cm⁻¹ indicate C=N stretching in the thiazole ring, while NMR signals for methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) confirm substituent placement. Discrepancies between experimental and calculated elemental analysis (e.g., C, H, N, S content) may indicate impurities .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening often involves in vitro antibacterial assays (e.g., agar disc diffusion) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Activity is quantified via inhibition zone diameters, with controls like ampicillin to validate assay sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic optimization includes varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., KSCN for cyclization), and reaction times. For example, ultrasonic techniques enhance nanoparticle synthesis efficiency, while reflux durations >4 hours improve cyclization yields in thiazole-imidazolo derivatives .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions may arise from substituent effects or assay variability. Structure-Activity Relationship (SAR) studies can isolate critical substituents (e.g., halogenated aryl groups enhance antibacterial potency). Meta-analyses comparing MIC (Minimum Inhibitory Concentration) values under standardized protocols (e.g., CLSI guidelines) reduce variability .

Q. How do molecular docking studies inform the design of derivatives with enhanced activity?

Docking against target enzymes (e.g., fungal 14-α-demethylase, PDB: 3LD6) predicts binding modes. For instance, pyrazole-thiazole hybrids show hydrogen bonding with active-site residues (e.g., His310), guiding modifications like fluorinated substituents to improve binding affinity .

Q. What advanced spectral techniques address ambiguities in structural assignments?

High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded spectra. Computational tools (e.g., DFT for IR/NMR prediction) cross-validate experimental data .

Q. How do substituents at the 2- and 4-positions of the thiazole ring influence physicochemical properties?

Electron-withdrawing groups (e.g., -CF₃ at position 4) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Hydrophobic substituents (e.g., aryl groups) improve membrane permeability, critical for antimicrobial activity. LogP calculations and HPLC retention time correlations quantify these effects .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) to identify synthetic byproducts or tautomeric forms .
  • Biological Assay Validation : Use positive/negative controls and statistical tools (e.g., ANOVA) to distinguish true activity from experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.